Cas no 1428364-40-2 (N-cyclohexyl-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide)

N-Cyclohexyl-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide is a synthetic organic compound featuring a pyridazine core functionalized with a pyrazole moiety and an acetamide linker. Its molecular structure combines a cyclohexyl group with a heterocyclic system, making it a versatile intermediate in medicinal chemistry and agrochemical research. The compound exhibits potential as a scaffold for designing biologically active molecules due to its ability to engage in hydrogen bonding and π-π interactions. Its stability under standard conditions and compatibility with further functionalization enhance its utility in structure-activity relationship (SAR) studies. Researchers value this compound for its balanced lipophilicity and structural diversity, which facilitate applications in drug discovery and crop protection development.
N-cyclohexyl-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide structure
1428364-40-2 structure
Product Name:N-cyclohexyl-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide
CAS No:1428364-40-2
MF:C15H19N5O2
MW:301.343662500381
CID:5366568
Update Time:2025-06-09

N-cyclohexyl-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-Cyclohexyl-2-[[6-(1H-pyrazol-1-yl)-3-pyridazinyl]oxy]acetamide
    • N-cyclohexyl-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide
    • Inchi: 1S/C15H19N5O2/c21-14(17-12-5-2-1-3-6-12)11-22-15-8-7-13(18-19-15)20-10-4-9-16-20/h4,7-10,12H,1-3,5-6,11H2,(H,17,21)
    • InChI Key: UTZCFPVREUMUTO-UHFFFAOYSA-N
    • SMILES: C(NC1CCCCC1)(=O)COC1=NN=C(N2C=CC=N2)C=C1

Experimental Properties

  • Density: 1.35±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 606.6±50.0 °C(Predicted)
  • pka: 13.63±0.20(Predicted)

N-cyclohexyl-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide Pricemore >>

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Additional information on N-cyclohexyl-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide

Research Brief on N-cyclohexyl-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide (CAS: 1428364-40-2)

N-cyclohexyl-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide (CAS: 1428364-40-2) is a novel small molecule compound that has recently garnered attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique pyridazine and pyrazole moieties, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions (PPIs) and kinase inhibition. Recent studies have explored its synthesis, structural-activity relationships (SAR), and biological efficacy, positioning it as a candidate for further drug development.

The synthesis of N-cyclohexyl-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide involves a multi-step process, starting with the functionalization of pyridazine derivatives followed by the introduction of the pyrazole ring. The compound's structure has been optimized to enhance its binding affinity to target proteins, as evidenced by recent crystallographic studies. These studies highlight the critical role of the cyclohexyl and acetamide groups in stabilizing interactions with hydrophobic pockets in target proteins, such as kinases and GPCRs.

In vitro and in vivo studies have demonstrated the compound's efficacy in modulating key signaling pathways. For instance, it has been shown to inhibit the activity of specific kinases involved in inflammatory and oncogenic processes. Preliminary data from cell-based assays indicate that N-cyclohexyl-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide exhibits low micromolar IC50 values against several kinase targets, suggesting its potential as a lead compound for the development of kinase inhibitors. Additionally, its pharmacokinetic properties, including solubility and metabolic stability, have been evaluated, with results indicating favorable profiles for further optimization.

Recent advancements in the understanding of this compound's mechanism of action have been facilitated by computational modeling and high-throughput screening. These approaches have identified potential off-target effects and have guided the design of derivatives with improved selectivity. Furthermore, collaborative efforts between academic and industrial researchers have accelerated the translation of these findings into preclinical studies, with the aim of identifying therapeutic indications for this compound.

The potential applications of N-cyclohexyl-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide extend beyond kinase inhibition. Emerging research suggests its utility in targeting protein-protein interactions implicated in neurodegenerative diseases and autoimmune disorders. For example, its ability to disrupt the interaction between specific proteins involved in tau aggregation has been investigated in models of Alzheimer's disease, yielding promising preliminary results. These findings underscore the versatility of this compound and its potential to address unmet medical needs.

In conclusion, N-cyclohexyl-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide represents a promising scaffold for the development of novel therapeutics. Its unique chemical structure, combined with its demonstrated biological activity, positions it as a valuable tool for both basic research and drug discovery. Future studies will likely focus on optimizing its pharmacological properties and expanding its therapeutic applications, paving the way for clinical development. This research brief highlights the current state of knowledge regarding this compound and underscores the importance of continued investigation into its potential.

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